molecular formula C9H8N2O2 B126750 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-80-9

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B126750
M. Wt: 176.17 g/mol
InChI Key: HZJGXGAWAMFKHK-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 143803-80-9 . It has a molecular weight of 176.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is 1S/C9H8N2O2/c1-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid substance with a melting point of 227-230°C . It is typically stored at room temperature .

Scientific Research Applications

1. Synthesis and Pharmaceutical Applications

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is relevant in the synthesis of complex molecular structures, such as pyranopyrimidine derivatives, which are crucial for the pharmaceutical industry due to their broad synthetic applications and bioavailability. These structures have been intensively investigated for their applicability, particularly in medicinal and pharmaceutical industries, although their core development remains challenging due to structural complexities. The synthetic pathways for these derivatives have been explored extensively, employing a variety of hybrid catalysts like organocatalysts, metal catalysts, and green solvents, among others, emphasizing their critical role in the development of lead molecules (Parmar et al., 2023).

2. Microbial Metabolism and Biodegradation

The compound is also pertinent in the context of microbial metabolism and biodegradation, especially under both aerobic and anaerobic conditions. Different types of bacteria, fungi, and enzymes are involved in the degradation process of heterocyclic aromatic compounds like 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives. The transformation rate of these derivatives is notably dependent on the substituents, where carboxylic acid derivatives like 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid exhibit higher transformation rates. This understanding is vital in environmental science and bioremediation, providing insights into the mineralization pathway of various heterocyclic aromatic compounds and aiding in the isolation and characterization of microorganisms or enzymes involved in the transformation processes (Kaiser et al., 1996).

3. Analytical Chemistry and Chemosensing

Pyridine derivatives, including 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, are highlighted for their role in analytical chemistry, particularly in chemosensing applications. These derivatives exhibit a high affinity for various ions and neutral species and are used as highly effective chemosensors for the determination of different species in various samples. The versatility of these compounds in the domain of chemosensing is significant, supporting the design of biological active compounds and highly selective and effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJGXGAWAMFKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599745
Record name 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

143803-80-9
Record name 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate (2.73 g) in THF/EtOH (30/15 mL) was added 1N aqueous sodium hydroxide solution (20 mL), and the mixture was stirred at 80° C. for 4 hr. To the reaction mixture was added 1N hydrochloric acid at 0° C., and the mixture was extracted with THF/EtOAc. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with cooled hexane/IPE to give the title compound (2.11 g).
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com

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